Atorvastatin-d5 Sodium Salt is a deuterated form of Atorvastatin, which is a widely used statin medication for managing cholesterol levels and preventing cardiovascular diseases. The compound is specifically designed for research applications, particularly in pharmacokinetics and metabolic studies, where the incorporation of deuterium allows for precise tracking and analysis of drug metabolism.
Atorvastatin-d5 Sodium Salt can be synthesized in laboratories and is available from various chemical suppliers. It is utilized primarily in research settings rather than as a therapeutic agent.
This compound falls under the category of statins, which are lipid-lowering medications. It is classified as a stable isotope labeled compound, making it valuable in analytical chemistry and pharmacological research.
The synthesis of Atorvastatin-d5 Sodium Salt involves replacing specific hydrogen atoms in the Atorvastatin molecule with deuterium atoms. This process typically includes:
The synthetic route often requires the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium. Industrial production methods may involve advanced techniques such as continuous flow reactors to optimize yield and purity, alongside rigorous quality control measures like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm deuterium incorporation .
Atorvastatin-d5 Sodium Salt has a complex molecular structure characterized by its specific arrangement of atoms. The molecular formula is , with a molecular weight of 585.65 g/mol.
Atorvastatin-d5 Sodium Salt can participate in several types of chemical reactions:
For these reactions, common reagents include:
Atorvastatin-d5 Sodium Salt functions primarily as a competitive inhibitor of the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis.
By inhibiting HMG-CoA reductase, Atorvastatin-d5 Sodium Salt disrupts the mevalonate pathway, leading to a decrease in endogenous cholesterol production. This mechanism is essential for its effectiveness in lowering cholesterol levels in clinical settings .
Atorvastatin-d5 Sodium Salt is typically stored at -20°C to maintain stability. Its purity is generally greater than 95% as determined by high-performance liquid chromatography.
The compound has unique chemical properties due to its deuterated structure, which enhances its stability and allows for more accurate tracking during metabolic studies. Its interactions with biological systems can be studied using various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Atorvastatin-d5 Sodium Salt is primarily used in scientific research applications:
This detailed analysis underscores the significance of Atorvastatin-d5 Sodium Salt in both pharmaceutical research and clinical applications, highlighting its role as a critical tool for understanding statin pharmacology.
Atorvastatin-d5 sodium salt is a deuterated analog of the widely prescribed lipid-lowering drug atorvastatin, featuring strategic replacement of five hydrogen atoms with deuterium atoms at specific molecular positions. The compound has the molecular formula C~33~H~29~D~5~FN~2~NaO~5~ and a molecular weight of 585.65 g/mol [3] [4]. The deuterium labeling occurs exclusively on the phenyl ring attached to the pyrrole moiety, specifically forming a pentadeuterated phenyl group (C~6~D~5~) [8] [9]. This positions the isotopic labels at the ortho, meta, and para positions relative to the amide linkage, maintaining the core pharmacophore while altering the kinetic isotope effects of metabolic pathways.
The sodium salt configuration enhances water solubility compared to the free acid form. The stereochemistry retains the critical (3R,5R) configuration of the parent compound, essential for HMG-CoA reductase inhibitory activity. The structural integrity of the heptanoic acid side chain, fluorophenyl group, and isopropyl substituent remains unaltered by deuteration [3] [10]. The systematic IUPAC name is sodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2,3,4,5,6-pentadeuteriophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate [7].
The deuterated and non-deuterated forms share identical core pharmacological targets and mechanisms but exhibit distinct physicochemical and metabolic behaviors. The non-deuterated counterpart has the molecular formula C~33~H~34~FN~2~NaO~5~ and a molecular weight of 580.62 g/mol [1], reflecting the 5 amu mass difference attributable to deuterium substitution. This mass difference enables precise differentiation in mass spectrometry-based assays.
The deuterium labeling at the phenyl ring aims to reduce first-pass metabolism by cytochrome P450 enzymes (particularly CYP3A4) through the kinetic isotope effect, where the stronger C-D bond resists cleavage compared to the C-H bond [8]. Theoretical calculations suggest minor differences in pK~a~ and logP values, though experimental comparisons are limited in the literature. Crystallographic data indicates identical crystal lattice parameters for both forms, with deuterium substitution causing negligible steric alterations due to nearly identical atomic radii [4] [10].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H-NMR spectra show complete disappearance of signals at 7.5-8.0 ppm corresponding to the labeled phenyl ring protons, confirming deuterium incorporation [4]. The characteristic resonances include:
Mass Spectrometry (MS):Electrospray ionization (ESI-MS) displays a prominent [M+Na]+ ion at m/z 585.2663, with the characteristic 5 amu mass shift from the non-deuterated compound [8]. Fragmentation patterns mirror non-deuterated atorvastatin except for fragments containing the labeled phenyl group, which appear at m/z values +5 units higher than their protonated analogs.
Infrared Spectroscopy (IR):Key absorptions include:
Crystallography:X-ray diffraction studies reveal monoclinic crystal structure (space group P2~1~) with unit cell parameters comparable to non-deuterated atorvastatin sodium salt. Deuteration causes negligible changes in bond angles or lengths (<0.5% variation) but may influence hydrogen bonding networks in the solid state [4].
Table 2: Systematic Nomenclature of Atorvastatin-d5 Sodium Salt
Nomenclature System | Name |
---|---|
IUPAC Name | sodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2,3,4,5,6-pentadeuteriophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
Common Synonyms | Atorvastatin-d5 Sodium Salt; [²H~5~]-Atorvastatin Sodium Salt; (βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-(phenyl-d~5~)-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Sodium Salt |
Chemical Abstracts Service | 222412-87-5 |
Unlabeled Analog CAS | 134523-01-6 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7